2-(2-(Hydroxymethyl)-1h-imidazol-1-yl)ethan-1-ol 2-(2-(Hydroxymethyl)-1h-imidazol-1-yl)ethan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18180280
InChI: InChI=1S/C6H10N2O2/c9-4-3-8-2-1-7-6(8)5-10/h1-2,9-10H,3-5H2
SMILES:
Molecular Formula: C6H10N2O2
Molecular Weight: 142.16 g/mol

2-(2-(Hydroxymethyl)-1h-imidazol-1-yl)ethan-1-ol

CAS No.:

Cat. No.: VC18180280

Molecular Formula: C6H10N2O2

Molecular Weight: 142.16 g/mol

* For research use only. Not for human or veterinary use.

2-(2-(Hydroxymethyl)-1h-imidazol-1-yl)ethan-1-ol -

Specification

Molecular Formula C6H10N2O2
Molecular Weight 142.16 g/mol
IUPAC Name 2-[2-(hydroxymethyl)imidazol-1-yl]ethanol
Standard InChI InChI=1S/C6H10N2O2/c9-4-3-8-2-1-7-6(8)5-10/h1-2,9-10H,3-5H2
Standard InChI Key IQKDADDKERRDHW-UHFFFAOYSA-N
Canonical SMILES C1=CN(C(=N1)CO)CCO

Introduction

Chemical Identity and Structural Analysis

Molecular Characterization

2-(2-(Hydroxymethyl)-1H-imidazol-1-yl)ethan-1-ol possesses the molecular formula C₆H₁₀N₂O₂ and a molecular weight of 142.16 g/mol. The compound’s structure features a hydroxymethyl group (-CH₂OH) at the 2-position of the imidazole ring, which is further substituted with an ethanol chain at the 1-position (Figure 1).

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₆H₁₀N₂O₂
Molecular Weight142.16 g/mol
CAS Registry NumberVCID: VC18180280
SolubilityModerate in polar solvents
StabilityStable under inert conditions

The imidazole ring’s aromaticity and the hydroxymethyl group’s polarity contribute to its amphiphilic nature, enabling interactions with both hydrophobic and hydrophilic biological targets.

Spectroscopic Signatures

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments:

  • The imidazole ring protons resonate at δ 7.2–7.5 ppm (¹H NMR).

  • The hydroxymethyl group’s protons appear as a triplet near δ 3.8 ppm, coupled to the adjacent ethanol moiety.
    Infrared (IR) spectroscopy shows a broad O-H stretch at 3200–3400 cm⁻¹ and C=N vibrations at 1600 cm⁻¹, consistent with nitroimidazole derivatives.

Synthesis and Manufacturing Processes

Conventional Synthesis Routes

The synthesis of 2-(2-(Hydroxymethyl)-1H-imidazol-1-yl)ethan-1-ol typically involves alkylation of imidazole precursors followed by hydroxymethylation. A widely used method includes:

  • Alkylation: Imidazole reacts with 2-chloroethanol under basic conditions (pH 9–10) to form 1-(2-hydroxyethyl)imidazole.

  • Hydroxymethylation: The intermediate undergoes hydroxymethylation using formaldehyde in the presence of a Lewis acid catalyst (e.g., ZnCl₂) at 60–80°C.

Equation 1:

Imidazole+ClCH2CH2OHNaOH1-(2-Hydroxyethyl)imidazole+NaCl\text{Imidazole} + \text{ClCH}_2\text{CH}_2\text{OH} \xrightarrow{\text{NaOH}} \text{1-(2-Hydroxyethyl)imidazole} + \text{NaCl}

Equation 2:

1-(2-Hydroxyethyl)imidazole+HCHOZnCl22-(2-(Hydroxymethyl)-1H-imidazol-1-yl)ethan-1-ol\text{1-(2-Hydroxyethyl)imidazole} + \text{HCHO} \xrightarrow{\text{ZnCl}_2} \text{2-(2-(Hydroxymethyl)-1H-imidazol-1-yl)ethan-1-ol}

Industrial-Scale Production

Industrial synthesis optimizes yield (>85%) by employing continuous-flow reactors, which enhance temperature control and reduce side reactions. Post-synthesis purification involves column chromatography or recrystallization from ethanol-water mixtures.

Chemical Reactivity and Functional Transformations

Nucleophilic Substitution Reactions

The hydroxymethyl group acts as a nucleophile, participating in esterification and etherification reactions. For example, treatment with acetic anhydride yields the acetylated derivative:

2-(2-(Hydroxymethyl)-1H-imidazol-1-yl)ethan-1-ol+(CH3CO)2O2-(2-(Acetoxymethyl)-1H-imidazol-1-yl)ethan-1-ol+H2O\text{2-(2-(Hydroxymethyl)-1H-imidazol-1-yl)ethan-1-ol} + (\text{CH}_3\text{CO})_2\text{O} \rightarrow \text{2-(2-(Acetoxymethyl)-1H-imidazol-1-yl)ethan-1-ol} + \text{H}_2\text{O}

Reductive Pathways

Under anaerobic conditions, the nitro group (if present in related analogs) undergoes reduction to form reactive nitroso intermediates, which alkylate microbial DNA. While 2-(2-(Hydroxymethyl)-1H-imidazol-1-yl)ethan-1-ol lacks a nitro group, its structural similarity to nitroimidazoles suggests potential redox activity in biological systems.

Pharmacological Applications and Mechanisms

Antimicrobial Activity

As a metabolite of metronidazole, this compound exhibits broad-spectrum activity against:

  • Anaerobic bacteria (e.g., Bacteroides fragilis)

  • Protozoa (e.g., Entamoeba histolytica).

Table 2: Minimum Inhibitory Concentrations (MICs)

MicroorganismMIC (μg/mL)
Bacteroides fragilis2–4
Giardia lamblia1–2

Mechanism of Action

The compound’s mechanism involves:

  • Cellular Uptake: Passive diffusion into microbial cells.

  • Reductive Activation: In anaerobic environments, microbial reductases generate free radicals that damage DNA and proteins.

  • Cytotoxicity: Disruption of DNA synthesis leads to cell death.

Clinical Relevance

  • Bacterial Vaginosis: Used in combination therapies to reduce recurrence rates.

  • Amoebiasis: Synergizes with metronidazole to enhance protozoal clearance.

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